molecular formula C35H70O2 B14385791 6-Methyl-3-(3-methylbutyl)heptan-2-YL docosanoate CAS No. 88332-32-5

6-Methyl-3-(3-methylbutyl)heptan-2-YL docosanoate

Cat. No.: B14385791
CAS No.: 88332-32-5
M. Wt: 522.9 g/mol
InChI Key: HKXMBRDYVYODQQ-UHFFFAOYSA-N
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Description

6-Methyl-3-(3-methylbutyl)heptan-2-yl docosanoate is a chemical compound with the molecular formula C35H70O2 and a molecular weight of 522.92900 g/mol . This compound is characterized by its complex structure, which includes a long-chain ester group. It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3-(3-methylbutyl)heptan-2-yl docosanoate typically involves esterification reactions. One common method is the reaction between 6-Methyl-3-(3-methylbutyl)heptan-2-ol and docosanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity reactants and advanced purification techniques, such as distillation and crystallization, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-(3-methylbutyl)heptan-2-yl docosanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form carboxylic acids and other oxidation products.

    Reduction: Reduction reactions can convert the ester group to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methyl-3-(3-methylbutyl)heptan-2-yl docosanoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.

Mechanism of Action

The mechanism of action of 6-Methyl-3-(3-methylbutyl)heptan-2-yl docosanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then interact with various biological molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-3-(3-methylbutyl)heptan-2-yl decanoate
  • 6-Methyl-3-(3-methylbutyl)heptan-2-yl dodecanoate

Comparison

Compared to its similar compounds, 6-Methyl-3-(3-methylbutyl)heptan-2-yl docosanoate has a longer carbon chain, which can influence its physical and chemical properties, such as solubility, melting point, and reactivity. This uniqueness makes it suitable for specific applications where longer-chain esters are required.

Properties

CAS No.

88332-32-5

Molecular Formula

C35H70O2

Molecular Weight

522.9 g/mol

IUPAC Name

[6-methyl-3-(3-methylbutyl)heptan-2-yl] docosanoate

InChI

InChI=1S/C35H70O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-35(36)37-33(6)34(29-27-31(2)3)30-28-32(4)5/h31-34H,7-30H2,1-6H3

InChI Key

HKXMBRDYVYODQQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(C)C(CCC(C)C)CCC(C)C

Origin of Product

United States

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